Stability of extemporaneously compounded Nadolol oral suspensions for research.

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Compound of Interest		
Compound Name:	Nadolol (Standard)	
Cat. No.:	B1676912	Get Quote

Technical Support Center: Extemporaneously Compounded Nadolol Oral Suspensions

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of extemporaneously compounded nadolol oral suspensions for research use.

Frequently Asked Questions (FAQs)

Q1: What is a common and stable formulation for an extemporaneous nadolol oral suspension?

A common formulation is a 10 mg/mL nadolol suspension prepared using a commercial vehicle such as Oral Mix® or Oral Mix SF®.[1][2] Studies have demonstrated that nadolol, when compounded in these vehicles, maintains its stability for an extended period.[1][2]

Q2: What is the recommended beyond-use date (BUD) for compounded nadolol suspensions?

For a 10 mg/mL nadolol suspension in Oral Mix®, a BUD of up to 91 days is supported by stability studies when stored in amber glass, amber polyethylene terephthalate (PET), or amber polyvinyl chloride (PVC) bottles at either refrigerated (4°C) or room temperature (25°C).[1][3] When stored in polypropylene oral syringes at room temperature, the stability is slightly

Troubleshooting & Optimization





reduced, and a shorter BUD may be warranted.[1] Some hospital formularies suggest a BUD of 60 to 90 days.[4][5][6]

Q3: How should compounded nadolol oral suspensions be stored?

Suspensions should be stored in tight, light-resistant containers, such as amber plastic or glass bottles.[1][4] Storage at either controlled room temperature (25°C) or under refrigeration (4°C) has been shown to be acceptable for suspensions in bottles, with minimal impact on degradation over 91 days.[1]

Q4: What analytical method is appropriate for assessing the stability of nadolol suspensions?

A stability-indicating high-performance liquid chromatography (HPLC) method is the standard for analyzing nadolol concentration.[1][2][7][8] This method can separate the active nadolol from any potential degradation products, ensuring an accurate assessment of its stability.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected concentration in the final preparation.

- Possible Cause: Incomplete pulverization and wetting of the nadolol tablets.
- Solution: Ensure tablets are crushed into a very fine powder using a mortar and pestle.[4][5] Create a smooth, uniform paste by levigating the powder with a small amount of the suspension vehicle before gradually adding the remaining liquid.[4][5][6] Soaking the tablets in the vehicle for at least 30 minutes before levigating can also improve dispersion.[5][6]

Issue 2: The suspension appears non-uniform or settles too quickly.

- Possible Cause: Improper mixing or an unsuitable suspension vehicle.
- Solution: After bringing the suspension to the final volume, ensure thorough mixing.[4] All compounded suspensions should be shaken well before each use. If using a vehicle other than a commercially prepared one like Oral Mix®, its suspending properties may need to be evaluated. Throughout stability studies using Oral Mix®, suspensions were reported to be easily resuspended with shaking.[2]



Issue 3: A significant drop in nadolol concentration is observed before the expected beyonduse date.

- Possible Cause 1: Improper storage conditions.
- Solution: Verify that the suspension is stored in light-resistant containers and at the
 recommended temperature.[1][4] While temperature (4°C vs. 25°C) was not a significant
 factor for bottle storage in one major study, extreme temperature fluctuations should be
 avoided.[1]
- Possible Cause 2: Interaction with the storage container.
- Solution: Studies have shown slightly lower stability in polypropylene oral syringes compared
 to amber bottles over 91 days.[1] If long-term storage is required, prefer amber glass or PET
 bottles.
- Possible Cause 3: Chemical degradation.
- Solution: Nadolol is susceptible to hydrolysis and oxidation.[10][11][12] Ensure the pH of the vehicle is appropriate; a pH between 4.3 and 4.4 has been shown to be stable.[2] Avoid introducing contaminants that could catalyze degradation.

Data on Stability of Nadolol 10 mg/mL Oral Suspension

The following tables summarize the quantitative data from stability studies of a 10 mg/mL nadolol suspension compounded with Oral Mix®.

Table 1: Stability in Different Bottle Types at 4°C and 25°C



Storage Day	Container Type	Temperature	Mean % of Initial Concentration Remaining
91	Amber Glass Bottle	4°C	>98%[1]
91	Amber PET Bottle	4°C	>98%[1]
91	Amber PVC Bottle	4°C	>98%[1]
91	Amber Glass Bottle	25°C	~99%[1]
91	Amber PET Bottle	25°C	~99%[1]
91	Amber PVC Bottle	25°C	~99%[1]

Table 2: Stability in Polypropylene Oral Syringes at 25°C

Storage Day	Container Type	Temperature	Mean % of Initial Concentration Remaining
91	Polypropylene Syringe	25°C	~94%[1]

Experimental Protocols

Protocol 1: Compounding of Nadolol Oral Suspension (10 mg/mL)

This protocol is based on methods described in published stability studies and hospital formularies.[1][4][5][6]

- Calculate Ingredients: Determine the total number of nadolol tablets required for the final volume (e.g., for 40 mL of a 10 mg/mL suspension, use five 80 mg tablets).[4]
- Pulverize Tablets: Place the nadolol tablets in a clean mortar and crush them into a fine, consistent powder using a pestle.[4]



- Form a Paste: Add approximately 10 mL of the vehicle (e.g., Oral Mix®) to the powder. Levigate the mixture thoroughly to form a smooth, uniform paste, free of clumps.[4]
- Gradual Dilution: Slowly add more vehicle in small portions, mixing well after each addition. Transfer the contents to a calibrated graduated cylinder.[4]
- Final Volume: Use the vehicle to rinse the mortar and pestle, transferring the rinsing liquid to the graduated cylinder to ensure all the drug is included. Add vehicle qs (quantity sufficient) to reach the final desired volume.[4]
- Homogenize and Package: Mix the final suspension thoroughly. Transfer the suspension to a calibrated, light-resistant container (e.g., amber plastic bottle).[4]
- Labeling: Label the container clearly with the drug name, concentration, storage instructions ("Shake Well"), preparation date, and beyond-use date.[4]

Protocol 2: Stability-Indicating HPLC Method

This is a representative reverse-phase HPLC method for nadolol analysis.[1][9]

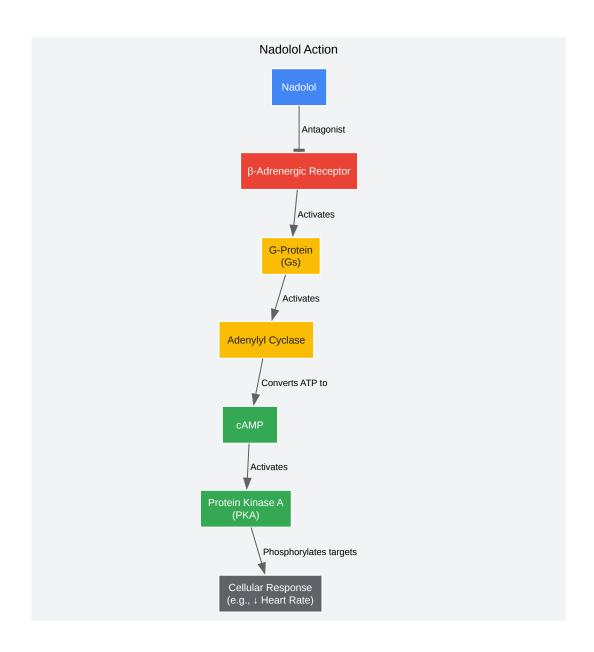
- Chromatographic System:
 - Column: C18, asymmetric[9]
 - Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer
 (e.g., 0.1% orthophosphoric acid), typically in a 40:60 or similar ratio.
 - Flow Rate: Approximately 1.0 mL/min.[9]
 - Detection: UV spectrophotometer.
- Procedure:
 - Standard Preparation: Prepare a standard solution of known nadolol concentration in the mobile phase.
 - Sample Preparation: Withdraw a sample from the compounded suspension. Dilute it with the mobile phase to a final concentration within the standard curve's linear range.



- Analysis: Inject the prepared samples and standards into the HPLC system.
- Quantification: Calculate the nadolol concentration in the samples by comparing the peak area of the drug to the standard curve. The method is considered stability-indicating if degradation products are resolved from the parent nadolol peak.

Visualizations

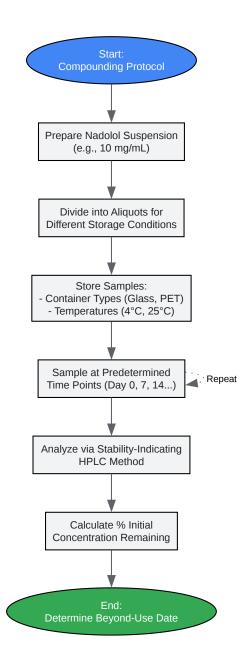




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Caption: Nadolol's mechanism as a β -adrenergic receptor antagonist.

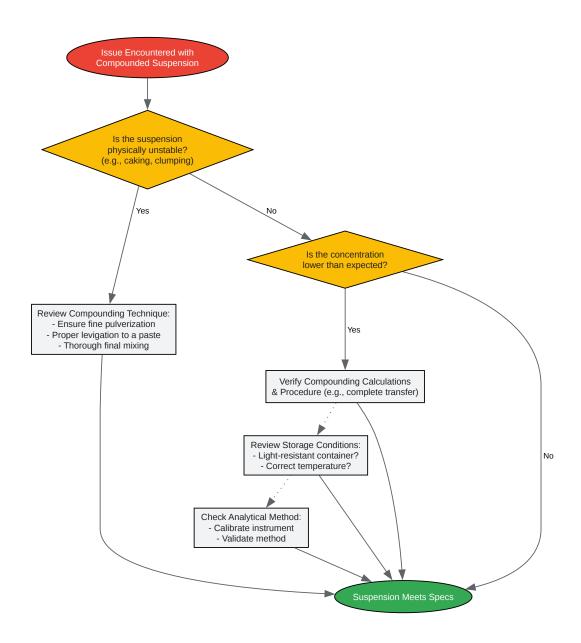




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Caption: Experimental workflow for a nadolol stability study.





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Caption: Troubleshooting guide for compounded nadolol suspensions.



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